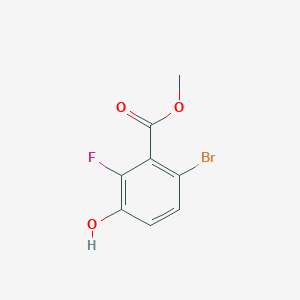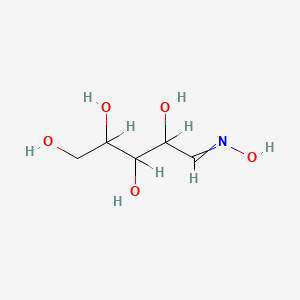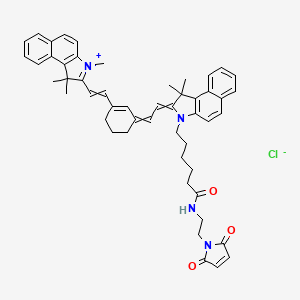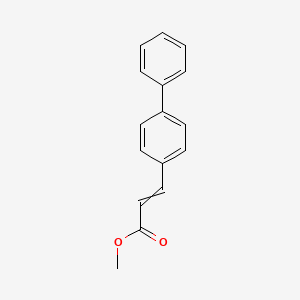
(Z)-3-ethyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a trimethoxyphenyl group, and an ethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of an appropriate α-haloketone with thiourea under basic conditions.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a condensation reaction with an aldehyde derivative.
Ethyl Substitution: The ethyl group is added via alkylation using an ethyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Various substituted thiazolidinones.
Scientific Research Applications
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-THIOXO-4-THIAZOLIDINONE: Lacks the ethyl and trimethoxyphenyl groups.
5-(ARYLMETHYLENE)-2-THIOXO-4-THIAZOLIDINONE: Contains different aryl substituents.
3-ETHYL-2-THIOXO-4-THIAZOLIDINONE: Lacks the trimethoxyphenyl group.
Uniqueness
3-ETHYL-2-THIOXO-5-((3,4,5-TRIMETHOXYPHENYL)METHYLENE)-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the ethyl and trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO4S2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H17NO4S2/c1-5-16-14(17)12(22-15(16)21)8-9-6-10(18-2)13(20-4)11(7-9)19-3/h6-8H,5H2,1-4H3 |
InChI Key |
LEEYAJUFUGAUQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


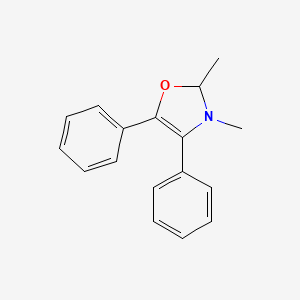

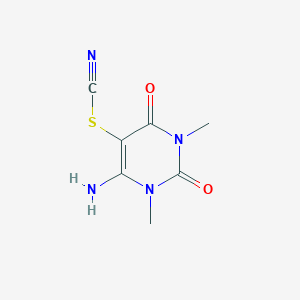
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
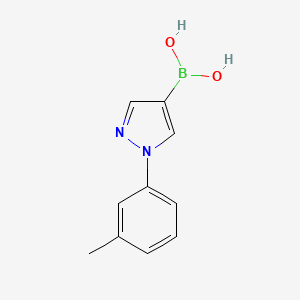
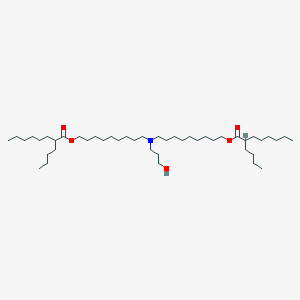

![3,4,5-trihydroxy-6-[[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14084084.png)
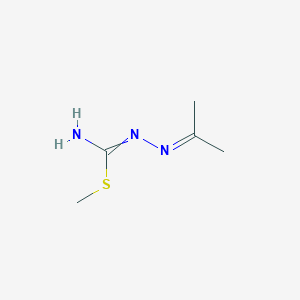
![(4R)-4-(aminomethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14084102.png)
